Benzyl(dodecyl)methylsulfanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(dodecyl)methylsulfanium chloride is a quaternary ammonium compound with a benzyl group, a dodecyl group, and a methyl group attached to a sulfur atom, forming a sulfanium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(dodecyl)methylsulfanium chloride typically involves the reaction of benzyl chloride, dodecyl chloride, and methyl sulfide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium ion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(dodecyl)methylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion back to the corresponding sulfide.
Substitution: The benzyl, dodecyl, or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfanium compounds.
Wissenschaftliche Forschungsanwendungen
Benzyl(dodecyl)methylsulfanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in formulations for detergents, disinfectants, and emulsifiers.
Wirkmechanismus
The mechanism of action of Benzyl(dodecyl)methylsulfanium chloride involves its interaction with cell membranes, leading to disruption of membrane integrity and cell lysis. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyltrimethylammonium chloride
- Benzyltrimethylammonium chloride
- Dodecylbenzenesulfonic acid
Uniqueness
Benzyl(dodecyl)methylsulfanium chloride is unique due to its specific combination of benzyl, dodecyl, and methyl groups, which confer distinct surfactant properties and antimicrobial activity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
56912-64-2 |
---|---|
Molekularformel |
C20H35ClS |
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
benzyl-dodecyl-methylsulfanium;chloride |
InChI |
InChI=1S/C20H35S.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20;/h12-14,16-17H,3-11,15,18-19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PKFHWYATRRWVSF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[S+](C)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.